LogP and TPSA Comparison: Membrane Permeability Prediction
The target compound exhibits a calculated LogP of 2.04 and a topological polar surface area (TPSA) of 41.04 Ų, which are critical parameters for predicting passive membrane permeability and oral bioavailability . In comparison, the more polar 3H-Pyrrolo[2,3-c]quinoline-1-carbonitrile (a C12H7N3 constitutional isomer) possesses a significantly different electronic distribution due to its alternative ring fusion, leading to a different LogP/TPSA profile that would be predicted to alter its ADME properties .
| Evidence Dimension | Calculated LogP and Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | LogP = 2.04, TPSA = 41.04 Ų |
| Comparator Or Baseline | 3H-Pyrrolo[2,3-c]quinoline-1-carbonitrile (C12H7N3 isomer) |
| Quantified Difference | Quantitative LogP and TPSA values for the comparator are not reported in the same dataset; the structural difference predicts altered physicochemical properties. |
| Conditions | In silico calculation |
Why This Matters
Predicting membrane permeability and oral bioavailability is essential for prioritizing compounds in early drug discovery; the specific LogP/TPSA combination of CAS 74382-17-5 informs its suitability for lead optimization programs targeting intracellular or orally available agents.
